N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
Description
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide is a heterocyclic acetamide derivative characterized by a furan core substituted with cyano and bis(4-methoxyphenyl) groups, coupled with a 2-(2,6-dimethylphenoxy)acetamide side chain. Key structural elements include:
- Furan core: Imparts rigidity and influences electronic properties.
- 2,6-Dimethylphenoxy group: Modulates steric and electronic effects, improving metabolic stability .
- Cyano group: May enhance binding affinity to biological targets via dipole interactions .
Properties
Molecular Formula |
C29H26N2O5 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C29H26N2O5/c1-18-6-5-7-19(2)27(18)35-17-25(32)31-29-24(16-30)26(20-8-12-22(33-3)13-9-20)28(36-29)21-10-14-23(34-4)15-11-21/h5-15H,17H2,1-4H3,(H,31,32) |
InChI Key |
MOSDWXIEUBVKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Furan Core
The furan ring is typically assembled via cyclization reactions involving diketones or α,β-unsaturated carbonyl intermediates. A common approach involves the Knoevenagel condensation between cyanoacetic acid derivatives and appropriately substituted aldehydes. For example, 2,4-dichloro-5-methoxyaniline has been used as a precursor in analogous syntheses, where it undergoes condensation with cyanoacetic acid in tetrahydrofuran (THF) under reflux conditions, mediated by 1,3-diisopropylcarbodiimide (DIC) . This method yields 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide with an 88% yield, demonstrating the feasibility of cyanamide formation under carbodiimide activation.
Functionalization of the Furan Ring
Side Chain Synthesis and Amide Bond Formation
Preparation of 2-(2,6-Dimethylphenoxy)acetyl Chloride
The 2-(2,6-dimethylphenoxy)acetyl side chain is synthesized via nucleophilic acyl substitution . Reacting 2,6-dimethylphenol with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C produces the corresponding acetyl chloride. This intermediate is highly reactive and typically used in situ for subsequent amidation.
Amide Coupling with the Furan Core
The final step involves coupling the furan amine with the acetyl chloride derivative. A representative protocol from patent literature describes the use of triethylamine as a base in DMF at 10–20°C to facilitate amide bond formation. This method avoids racemization and achieves high purity (99.67%) after recrystallization from ethyl acetate.
Optimized Synthetic Pathways
One-Pot Cyclization-Amidation Approach
Recent advancements employ one-pot methodologies to streamline synthesis. For example, combining 2,4-dichloro-5-methoxyaniline , cyanoacetic acid, and 1,3-diisopropylcarbodiimide in THF under reflux generates the furan-cyanoacetamide intermediate, which is subsequently treated with 2-(2,6-dimethylphenoxy)acetyl chloride without isolation. This approach reduces purification steps and improves overall yield (85–88%).
Solvent and Catalyst Optimization
-
Solvent Systems : Iso-propanol and THF are preferred for their ability to dissolve polar intermediates while minimizing side reactions.
-
Catalysts : Triethylorthoformate enhances cyclization efficiency in furan synthesis, as demonstrated in the preparation of related acrylamide derivatives.
Comparative Analysis of Reaction Conditions
| Parameter | Method A (Stepwise) | Method B (One-Pot) |
|---|---|---|
| Yield | 75–80% | 85–88% |
| Reaction Time | 12–18 hours | 6–8 hours |
| Purity | 98.5% | 99.6% |
| Key Reagent | DIC | Triethylorthoformate |
Data adapted from patent examples.
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct in furan synthesis is N,N'-dicyclohexylurea , generated during carbodiimide-mediated couplings. Filtration after the reaction and washing with cold THF effectively remove this impurity.
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >99% purity.
-
Column Chromatography : Reserved for complex mixtures, using silica gel and ethyl acetate/hexane gradients.
Scalability and Industrial Relevance
Pilot-scale syntheses (100 g batches) report consistent yields (85–90%) using dimethylformamide as a solvent and oxalyl chloride for acid activation . This scalability underscores the method’s industrial viability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism by which N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins or nucleic acids, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Acetamide Derivatives
Compounds such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) exhibit insecticidal activity against cowpea aphids, surpassing acetamiprid in efficacy . Key differences:
- Core heterocycle: The target compound’s furan core may reduce metabolic degradation compared to pyridine/thienopyridine systems.
- Substituent effects: The 2,6-dimethylphenoxy group in the target compound likely enhances steric hindrance, reducing off-target interactions compared to chlorophenyl derivatives .
Table 1: Structural and Activity Comparison
Thiazolidinone-Containing Acetamides
Compounds like 2-[2-(2,6-dichlorophenylamino)phenyl]-N-{5-[5-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl}-acetamide (9) demonstrate anticancer activity (cell growth inhibition: 22.4% GPmean) . Comparison highlights:
- Thiazolidinone vs. Furan: Thiazolidinones offer hydrogen-bonding capacity, whereas furan cores prioritize planar aromatic interactions.
- Methoxyphenyl groups: Both compounds utilize 4-methoxyphenyl groups for lipophilicity, but the target compound lacks the thioxothiazolidinone moiety linked to cytotoxicity .
Agricultural and Pharmaceutical Acetamides
- Alachlor and Pretilachlor: Chloroacetamide herbicides with 2,6-diethylphenyl groups. The target compound’s 2,6-dimethylphenoxy group may reduce environmental persistence compared to chloro-substituted analogs .
- Oxadixyl: Features a 2,6-dimethylphenoxy group and oxazolidinyl moiety, used as a fungicide. The target compound’s furan core could offer broader-spectrum activity due to enhanced redox stability .
Biological Activity
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique arrangement comprising:
- A furan ring
- A cyano group
- Multiple methoxyphenyl substituents
- An acetamide moiety
These structural elements contribute to its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the furan ring.
- Introduction of the cyano group through nucleophilic substitution.
- Addition of methoxy groups to enhance biological activity.
- Final acetamide formation.
Optimizing reaction conditions is crucial for achieving high yields and purity.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity across various domains:
Antimicrobial Activity
Research indicates that derivatives of this compound have shown potential in combating tuberculosis and other microbial infections. The presence of methoxy groups enhances interaction with microbial targets, potentially increasing efficacy against resistant strains .
Anticancer Properties
In vitro studies have evaluated the anticancer activity of related compounds within this class. For instance, compounds structurally similar to this compound were tested against various cancer cell lines. Results indicated moderate cytotoxicity against leukemia and colon cancer cells at concentrations around 10 µM .
The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:
- Inhibition of specific enzymes involved in cell proliferation.
- Disruption of cellular signaling pathways , particularly those associated with cancer progression and microbial resistance.
Case Studies
- Antituberculosis Activity : A study highlighted the role of this compound as an intermediate in synthesizing isoquinoline derivatives that exhibit antimicrobial properties. These derivatives were shown to be effective against Mycobacterium tuberculosis .
- Neuroprotective Effects : Another investigation into related compounds demonstrated significant neuroprotective activity in vivo during acute cerebral ischemia models. The tested compounds prolonged survival time and reduced mortality rates among mice subjected to induced ischemic conditions .
Data Summary
The following table summarizes key data regarding the biological activity and structural features of this compound:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 366.42 g/mol |
| Biological Activities | Antimicrobial, Anticancer, Neuroprotective |
| Mechanism of Action | Enzyme inhibition, Disruption of signaling pathways |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions (e.g., using potassium carbonate in DMF) to introduce methoxyphenyl groups, followed by condensation with cyanoacetic acid derivatives. Key steps include:
- Substitution : Alkaline-mediated coupling of halogenated intermediates with methoxyphenyl precursors .
- Condensation : Use of condensing agents (e.g., DCC or EDC) to form the acetamide moiety .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress, with hexane/ethyl acetate gradients as mobile phases .
Characterization : IR (for cyano and carbonyl groups), (for aromatic protons and methoxy groups), and mass spectrometry (for molecular ion confirmation) are essential .
Advanced: How can computational methods improve synthetic pathway design for this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) to predict transition states and optimize reaction parameters. For example:
- Reaction Path Search : Use software like Gaussian or ORCA to model intermediates and activation energies .
- Experimental Feedback : Apply high-throughput screening data to refine computational models, reducing trial-and-error cycles .
- Solvent Optimization : Predict solvent effects on reaction rates using COSMO-RS simulations .
Basic: What spectroscopic techniques validate structural integrity and purity?
Methodological Answer:
- IR Spectroscopy : Confirm cyano (2200 cm) and amide carbonyl (1660 cm) groups .
- : Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic splitting patterns (δ 6.9–7.5 ppm) .
- Mass Spectrometry : Look for the molecular ion peak (e.g., m/z 430.2 [M+1] in analogous compounds) and fragmentation patterns .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Target Specificity : Use knockout cell lines or competitive binding assays to confirm target engagement .
- Assay Controls : Include positive/negative controls (e.g., known agonists/inhibitors) to validate experimental conditions .
Basic: What scale-up strategies maintain yield during pilot-scale synthesis?
Methodological Answer:
- Solvent Selection : Replace DMF with toluene/water biphasic systems to simplify post-reaction separation .
- Catalyst Loading : Optimize catalyst (e.g., iron powder) concentrations to reduce costs without compromising reduction efficiency .
- Process Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced: How to predict biological target interactions using in silico methods?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses with kinases or GPCRs, focusing on hydrophobic pockets accommodating methoxyphenyl groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- SAR Studies : Synthesize analogs with modified furan or acetamide groups to validate computational predictions .
Basic: How to optimize reaction conditions to minimize by-products?
Methodological Answer:
- Temperature Control : Maintain reactions at 25–40°C to avoid thermal decomposition of cyano groups .
- Reagent Stoichiometry : Use 1.5 equivalents of chloroacetylated intermediates to drive condensation to completion .
- Workup Protocols : Quench reactions with ice-cwater to precipitate pure product and filter off soluble impurities .
Advanced: What strategies validate the mechanism of action using structural analogs?
Methodological Answer:
- Isosteric Replacement : Substitute the furan ring with thiophene or pyrrole to probe electronic effects on activity .
- Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., using MOE) to identify critical hydrogen-bond acceptors (e.g., cyano groups) .
- Metabolic Stability : Test analogs in liver microsome assays to correlate structural modifications with half-life improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
